1-Methylcyclopentanol

Catalog No.
S793987
CAS No.
1462-03-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclopentanol

CAS Number

1462-03-9

Product Name

1-Methylcyclopentanol

IUPAC Name

1-methylcyclopentan-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3

InChI Key

CAKWRXVKWGUISE-UHFFFAOYSA-N

SMILES

CC1(CCCC1)O

Synonyms

1-Hydroxy-1-methylcyclopentane; 1-Methyl-1-cyclopentanol; 1-Methyl-1-hydroxycyclopentane; 1-Methylcyclopentan-1-ol; 1-Methylcyclopentyl Alcohol; NSC 23230

Canonical SMILES

CC1(CCCC1)O

Synthesis and Characterization:

1-Methylcyclopentanol is a cycloalkanol, a type of organic compound with a cyclic hydrocarbon ring containing a hydroxyl group. Its synthesis can be achieved through various methods, including the reduction of cyclopentanone with reducing agents like sodium borohydride [].

Use as a Solvent:

Due to its moderately polar nature and relatively high boiling point (135-136 °C), 1-Methylcyclopentanol finds application as a solvent in various scientific research settings []. It can be used for dissolving non-polar and slightly polar materials, making it suitable for various laboratory procedures such as extractions and crystallization.

Potential Applications in Material Science:

Research suggests potential applications of 1-Methylcyclopentanol in the field of material science. Studies have explored its use as a precursor in the synthesis of cyclopentane-based polymers with potential applications in areas like drug delivery and biomaterials []. However, further research is needed to fully establish its practical use in these areas.

1-Methylcyclopentanol is an organic compound with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The compound is also known by various names, including 1-Hydroxy-1-methylcyclopentane and 1-Methyl-1-cyclopentanol . Its chemical structure comprises a cyclopentane ring with a methyl group and a hydroxyl group, which contributes to its unique properties.

  • 1-MCP can be flammable [].
  • Specific data on its toxicity is limited, but like most alcohols, it can irritate skin and eyes and may be harmful if ingested [].
  • Always handle chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area [].
And extractions.
  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly those requiring cyclopentane derivatives.
  • Flavoring and Fragrance: Its pleasant odor makes it suitable for use in flavoring agents and fragrances in cosmetics and personal care products .
  • While specific biological activities of 1-methylcyclopentanol are not extensively documented, secondary alcohols generally exhibit antimicrobial properties. Studies have shown that alcohols can disrupt microbial membranes, leading to cell lysis. Additionally, the compound's structure suggests potential interactions with biological systems, possibly influencing metabolic pathways or acting as a solvent for various bio

    There are several methods for synthesizing 1-methylcyclopentanol:

    • Hydration of 1-Methylcyclopentene: This method involves the hydration of 1-methylcyclopentene using an acid catalyst such as Amberlyst 15 in isopropyl alcohol and water at elevated temperatures (around 55°C). The reaction proceeds through the addition of water across the double bond of the alkene .
    • Reduction of Ketones: Another approach includes reducing 1-methylcyclopentanone using reducing agents like lithium aluminum hydride or sodium borohydride to yield 1-methylcyclopentanol.
    • From Cyclopentanol: Cyclopentanol can be converted into 1-methylcyclopentanol through methylation reactions using methyl iodide in the presence of a base like sodium hydride .

    Several compounds are structurally similar to 1-methylcyclopentanol, each with unique characteristics:

    Compound NameMolecular FormulaKey Differences
    CyclopentanolC₅H₁₀OLacks methyl group; simpler structure
    2-MethylcyclopentanolC₆H₁₂OMethyl group at position 2; different reactivity
    3-MethylcyclopentanolC₆H₁₂OMethyl group at position 3; distinct physical properties
    MethylcyclohexanolC₇H₁₄OContains a cyclohexane ring; larger structure

    These compounds share similar functional groups but differ in their carbon skeletons and positions of substituents, which significantly influence their chemical behavior and applications .

    XLogP3

    1

    Boiling Point

    136.0 °C

    Melting Point

    36.0 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H228 (95.65%): Flammable solid [Danger Flammable solids];
    H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (10.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    1462-03-9

    Wikipedia

    1-Methylcyclopentanol

    Use Classification

    Fatty Acyls [FA] -> Fatty alcohols [FA05]

    Dates

    Modify: 2023-08-15

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